Cas no 194469-86-8 (Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy-)

194469-86-8 structure
Product name:Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy-
Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy- Chemical and Physical Properties
Names and Identifiers
-
- N-[2-[(3,4-dihydroxybenzoyl)amino]phenyl]-3,4-dihydroxybenzamide
- 194469-86-8
- N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide
- CHEMBL44441
- BDBM50142509
- DTXSID60436482
- Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy-
-
- Inchi: InChI=1S/C20H16N2O6/c23-15-7-5-11(9-17(15)25)19(27)21-13-3-1-2-4-14(13)22-20(28)12-6-8-16(24)18(26)10-12/h1-10,23-26H,(H,21,27)(H,22,28)
- InChI Key: REWFZVQOGXANSR-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)O)O)NC(=O)C3=CC(=C(C=C3)O)O
Computed Properties
- Exact Mass: 380.10088
- Monoisotopic Mass: 380.10083623g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 139Ų
- XLogP3: 2.2
Experimental Properties
- PSA: 139.12
Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy- Related Literature
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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F. Möller,K. Merz,C. Herrmann,U.-P. Apfel Dalton Trans., 2016,45, 904-907
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